Chloroprocaine

Catalog No.
S579674
CAS No.
133-16-4
M.F
C13H19ClN2O2
M. Wt
270.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloroprocaine

CAS Number

133-16-4

Product Name

Chloroprocaine

IUPAC Name

2-(diethylamino)ethyl 4-amino-2-chlorobenzoate

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

InChI

InChI=1S/C13H19ClN2O2/c1-3-16(4-2)7-8-18-13(17)11-6-5-10(15)9-12(11)14/h5-6,9H,3-4,7-8,15H2,1-2H3

InChI Key

VDANGULDQQJODZ-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl

Solubility

VERY SOL IN CHLOROFORM; INSOL IN ETHER /HYDROCHLORIDE/
1.30e+00 g/L

Synonyms

2-chloroprocaine, chlor-procaine, chloroprocaine, chloroprocaine hydrochloride, Nesacaine, Nesacaine MPF

Canonical SMILES

CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl

Chloroprocaine is a local anesthetic agent classified as an ester. Its chemical structure is represented as 2-(diethylamino)ethyl 4-amino-2-chlorobenzoate hydrochloride, with a molecular formula of C₁₃H₁₉ClN₂O₂•HCl and a molecular weight of approximately 307.22 g/mol . Chloroprocaine is known for its rapid onset and short duration of action, making it particularly suitable for outpatient procedures and day-case surgeries. It is administered via injection and is used primarily in nerve blocks, infiltration anesthesia, and epidural anesthesia .

Chloroprocaine acts by reversibly blocking sodium channels in nerve cells. Sodium channels are essential for the propagation of nerve impulses. By binding to the channel, chloroprocaine prevents sodium ions from entering the nerve cell, thereby inhibiting the transmission of nerve signals and producing local anesthesia [].

Chloroprocaine is generally considered a safe and well-tolerated local anesthetic. However, like any medication, it can cause side effects. The most common side effects include headache, dizziness, and nausea []. More serious side effects, though rare, can include allergic reactions, seizures, and cardiac arrhythmias [].

Understanding mechanisms of local anesthesia:

Researchers use chloroprocaine to investigate the mechanisms by which local anesthetics work at the cellular and molecular level. This includes studying how chloroprocaine interacts with nerve cells to block pain signals.

  • Source: A review of the role of sodium channels in pain management: )

Developing new pain management strategies:

Scientists are exploring the potential of chloroprocaine and similar compounds for developing novel pain management strategies. This research involves modifying the chemical structure of chloroprocaine to create new derivatives with improved properties, such as longer duration of action or fewer side effects.

  • Source: Ester-based local anesthetics: A patent review (2006-2016):

Studying the effects of anesthesia on various tissues:

Researchers use chloroprocaine to investigate the effects of anesthesia on different tissues and organs. This can help in understanding the potential side effects of local anesthetics and developing safer and more effective options.

  • Source: [The local anesthetic bupivacaine produces differential acute and chronic inflammatory responses in human and rat peripheral nerve sheath cells ON National Institutes of Health (.gov) pubmed.ncbi.nlm.nih.gov]

Chloroprocaine undergoes hydrolysis in the body, primarily facilitated by the enzyme pseudocholinesterase. This reaction results in the formation of two metabolites: β-diethylaminoethanol and 2-chloro-4-aminobenzoic acid, which can inhibit the action of sulfonamides . The hydrolysis process is significant as it contributes to the drug's rapid clearance from the system, with an average half-life in adults of about 21 seconds .

Chloroprocaine exerts its anesthetic effects by blocking voltage-gated sodium channels in neuronal membranes. This action increases the threshold for electrical excitation in nerves, thereby slowing the propagation of nerve impulses and reducing the rate of rise of action potentials. The result is a reversible nerve conduction blockade that leads to loss of sensation in the targeted area . The order of sensory loss typically follows: pain, temperature, touch, proprioception, and skeletal muscle tone .

The synthesis of chloroprocaine involves a two-step process:

  • Formation of 4-amino-2-chlorobenzoyl chloride: This is achieved by reacting 2-chloro-4-aminobenzoic acid with thionyl chloride.
  • Esterification: The resulting benzoyl chloride is then reacted with diethylaminoethanol to form chloroprocaine hydrochloride .

This method allows for efficient production of chloroprocaine while maintaining its pharmacological properties.

Chloroprocaine is primarily used in clinical settings for:

  • Local Anesthesia: It is effective for infiltration anesthesia and nerve blocks.
  • Epidural Anesthesia: Commonly used in obstetric procedures due to its rapid onset and minimal systemic toxicity.
  • Day-case Surgery: Its short duration makes it ideal for outpatient procedures where quick recovery is desired .

Chloroprocaine has been particularly noted for its utility in emergency cesarean deliveries when rapid onset anesthesia is required .

Chloroprocaine may interact with various drugs and substances. Notably:

  • Sulfonamides: The metabolite 2-chloro-4-aminobenzoic acid can inhibit their action.
  • Other Local Anesthetics: Co-administration with other anesthetics may require careful monitoring due to potential additive effects on nerve conduction blockade or systemic toxicity.
  • Cardiovascular Agents: At toxic concentrations, chloroprocaine can lead to cardiovascular complications such as atrioventricular block and cardiac arrest .

Monitoring for signs of local anesthetic systemic toxicity (LAST) is essential during its use.

Chloroprocaine shares similarities with other local anesthetics but stands out due to its unique properties. Here are some comparable compounds:

CompoundTypeDuration of ActionOnset TimeUnique Features
LidocaineAmideIntermediate5-15 minMore potent; longer duration; risk of systemic toxicity
BupivacaineAmideLong10-20 minGreater potency; longer duration; higher risk of cardiotoxicity
MepivacaineAmideIntermediate5-10 minLess vasodilatory effect than lidocaine
ProcaineEsterShort6-10 minOlder agent; less commonly used now

Uniqueness of Chloroprocaine

Chloroprocaine is distinguished by its rapid metabolism, leading to a significantly shorter duration of action compared to amide-linked local anesthetics like lidocaine and bupivacaine. This property allows for quicker recovery times and lower risks associated with prolonged systemic exposure. Additionally, it has a favorable safety profile, making it particularly useful in obstetric settings where rapid onset and minimal fetal exposure are critical .

Physical Description

Solid

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

270.1135055 g/mol

Monoisotopic Mass

270.1135055 g/mol

Heavy Atom Count

18

LogP

2.86
2.86 (LogP)
log Kow= 2.86
2.5

Odor

ODORLESS

Decomposition

When heated to decomposition it emits toxic fumes of nitroxides and /hydrogen chloride/.

Melting Point

173-174ºC

UNII

5YVB0POT2H

Related CAS

3858-89-7 (hydrochloride)

Drug Indication

Chloroprocaine for intrathecal injection is indicated for the production of subarachnoid block (spinal anesthesia) in adults. It is also indicated for the production of local anesthesia by infiltration, peripheral and central nerve block, and a preservative-free form can also be used for lumbar and caudal epidural blocks. Topical chloroprocaine for ophthalmic use is indicated for ocular surface anesthesia.

Therapeutic Uses

Anesthetics, Local
A LOCAL ANESTHETIC AGENT SIMILAR IN CHEM STRUCTURE & PHARMACOLOGICAL ACTION TO PARENT COMPD, PROCAINE HCL. IT IS MORE RAPID IN ONSET OF ACTION & HAS ANESTHETIC POTENCY AT LEAST TWICE THAT OF PROCAINE. TOXICITY IS LOW & QUALITATIVELY SIMILAR TO PROCAINE. /CHLOROPROCAINE HCL/
...USED TO PRODUCE ANESTHESIA BY TECHNIQUES OF INFILTRATION, FIELD BLOCK, & REGIONAL NERVE BLOCK, INCL CAUDAL & EPIDURAL BLOCK. /CHLOROPROCAINE HCL/
... ACT ON ANY PART OF THE NERVOUS SYSTEM & ON EVERY TYPE OF NERVE FIBER. /LOCAL ANESTHETICS/
For more Therapeutic Uses (Complete) data for CHLOROPROCAINE (13 total), please visit the HSDB record page.

Pharmacology

Chloroprocaine is an ester type anesthetic agent indicated for production of local or regional anesthesia, particularly for oral surgery. Chloroprocaine (like cocaine) has the advantage of constricting blood vessels which reduces bleeding, unlike other local anesthetics like lidocaine.

MeSH Pharmacological Classification

Anesthetics, Local

ATC Code

N - Nervous system
N01 - Anesthetics
N01B - Anesthetics, local
N01BA - Esters of aminobenzoic acid
N01BA04 - Chloroprocaine

Mechanism of Action

Chloroprocaine acts mainly by binding to the alpha subunit on the cytoplasmic region of voltage-gated sodium channels and inhibiting sodium influx in neuronal cell membranes. This lowers the nerve membrane permeability to sodium and decreases the rate of rise of the action potential. Therefore, chloroprocaine inhibits signal conduction and leads to a reversible nerve conduction blockade. The progression of anesthesia depends on the diameter, myelination and conduction velocity of nerve fibers, and the order of loss of nerve function is the following: 1) pain, 2) temperature, 3) touch, 4) proprioception, and 5) skeletal muscle tone.
Local anesthetics prevent the generation and the conduction of the nerve impulse. Their primary site of action is the cell membrane. ... Local anesthetics block conduction by decreasing or preventing the large transient increase in the permeability of excitable membranes to Na+ that normally is produced by a slight depolarization of the membrane. ... As the anesthetic action progressively develops in a nerve, the threshold for electrical excitability gradually increases, the rate of rise of the action potential declines, impulse conduction slows, and the safety factor for conduction decreases; these factors decrease the probability of propagation of the action potential, and nerve conduction fails. ... /Local anesthetics/ can block K+ channels. ... blockade of conduction is not accompanied by any large or consistent change in resting membrane potential due to block of K+ channels. /Local anesthetics/
... SITE AT WHICH LOCAL ANESTHETICS ACT, AT LEAST IN ... CHARGED FORM, IS ACCESSIBLE ONLY FROM THE INNER SURFACE OF THE MEMBRANE. ... LOCAL ANESTHETICS APPLIED EXTERNALLY FIRST MUST CROSS THE MEMBRANE BEFORE THEY CAN EXERT A BLOCKING ACTION. /LOCAL ANESTHETICS/
... /TWO POSSIBILITIES:/ ACHIEVE BLOCK BY INCR SURFACE PRESSURE OF LIPID LAYER THAT CONSTITUTES NERVE MEMBRANE ... CLOSING PORES THROUGH WHICH IONS MOVE. ... /OR:/ AFFECT PERMEABILITY BY INCR DEGREE OF DISORDER OF MEMBRANE. /LOCAL ANESTHETICS/
... ACID SALT MUST BE NEUTRALIZED IN TISSUE & FREE AMINE LIBERATED BEFORE DRUG CAN PENETRATE TISSUES & PRODUCE ANESTHETIC ACTION. ... FORM OF MOLECULE ACTIVE IN NERVE FIBERS IS CATION. ... CATION ... COMBINES WITH SOME RECEPTOR IN MEMBRANE TO PREVENT GENERATION OF ACTION POTENTIAL. /LOCAL ANESTHETICS/
... /SUGGESTED/ THAT PROCAINE ... DIMINISHES RELEASE OF ACETYLCHOLINE BY MOTOR-NERVE ENDINGS. /PROCAINE/

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Impurities

Sodium metabisulfate as a preservative in earlier formulations ... newer preparations ... contain calcium EDTA as the preservative.

Other CAS

133-16-4

Absorption Distribution and Excretion

Thanks to its low risk for systemic toxicity, chloroprocaine has a rapid onset of action that usually ranges between 6 to 12 minutes. The duration of chloroprocaine-induced anesthesia may be up to 60 minutes. The absorption rate of local anesthetics depends on the total dose and concentration of chloroprocaine, as well as the route of administration, the vascularity of the administration site, and the presence or absence of epinephrine in the anesthetic injection. The presence of epinephrine reduces the rate of absorption and plasma concentration of local anesthetics. The systemic exposure to chloroprocaine following its topical ocular administration has not been evaluated.
Like most local anesthetics and their metabolites, chloroprocaine is mainly excreted by the kidneys. The urinary excretion of chloroprocaine may be affected by urinary perfusion and factors that have an effect on urinary pH.
PROCAINE IS READILY ABSORBED FOLLOWING PARENTERAL ADMIN ... DOES NOT LONG REMAIN @ SITE OF INJECTION. ... FOLLOWING ABSORPTION, PROCAINE IS RAPIDLY HYDROLYZED ... /PROCAINE/
... Binding of the anesthetic to proteins in the serum and to tissues reduces the concentration of free drug in the systemic circulation and, consequently, reduces toxicity. ... /Ester local anesthetics/ are hydrolyzed and inactivated primarily by a plasma esterase, probably plasma cholinesterase. The liver also participates in hydrolysis of local anesthetics. /Local anesthetics/
THE SYSTEMIC TOXICITY OF CHLOROPROCAINE IS LESS THAN THAT OF ALL OTHER LOCAL ANESTHETICS BECAUSE OF ITS RAPID HYDROLYSIS BY PLASMA CHOLINESTERASE ... WHICH SHORTENS THE PLASMA HALF-LIFE.
... ENZYMATIC HYDROLYSIS OF PROCAINE /GIVES/ ... PARA-AMINOBENZOIC ACID & DIETHYLAMINOETHANOL. FORMER IS EXCRETED IN URINE TO EXTENT OF ABOUT 80%, EITHER UNCHANGED OR IN CONJUGATED FORM. ONLY 30% OF DIETHYLAMINOETHANOL CAN BE RECOVERED IN URINE; REMAINDER UNDERGOES METABOLIC DEGRADATION ... /PROCAINE/
For more Absorption, Distribution and Excretion (Complete) data for CHLOROPROCAINE (9 total), please visit the HSDB record page.

Metabolism Metabolites

In plasma, chloroprocaine is quickly metabolized by pseudocholinesterases, a group of enzymes that perform the hydrolysis of the ester linkage. In ocular tissues, chloroprocaine is metabolized by nonspecific esterases. The hydrolysis of chloroprocaine leads to the production of ß-diethylaminoethanol and 2-chloro-4-aminobenzoic acid, which inhibits the action of the sulfonamides.
2-DIETHYLAMINOETHYL 4-AMINO-2-CHLOROBENZOATE YIELDS 4-AMINO-2-CHLOROBENZOIC ACID IN GUINEA PIGS. LIVETT, BH & RM LEE, BIOCHEM PHARMAC 17, 385 (1968). /FROM TABLE/
HYDROLYZED /CHIEFLY/ BY PLASMA PSEUDOCHOLINESTERASES /& ALSO BY ESTERASES IN LIVER/ AS DIETHYLAMINOETHANOL & 2-CHLORO-4-AMINOBENZOIC ACID /HUMAN, PARENTERAL. ANIMAL STUDIES SUGGEST THAT SOME LOCAL ANESTHETICS MAY UNDERGO BILIARY RECYCLING/ /CHLOROPROCAINE HCL/
Chloroprocaine is rapidly metabolized in plasma by hydrolysis of the ester linkage by pseudocholinesterase. Route of Elimination: Chloroprocaine is rapidly metabolized in plasma by hydrolysis of the ester linkage by pseudocholinesterase. Urinary excretion is affected by urinary perfusion and factors affecting urinary pH. Half Life: 21 +/- 2 seconds

Wikipedia

Chloroprocaine
Cloprednol

Drug Warnings

A FEW CASES OF THROMBOPHLEBITIS HAVE BEEN REPORTED FOLLOWING IV REGIONAL ANESTHESIA. THIS REACTION MAY HAVE BEEN DUE TO ACIDITY OF SOLN. /CHLOROPROCAINE HCL/
... NOT EFFECTIVE TOPICALLY & HAS NOT BEEN STUDIED SUFFICIENTLY TO BE USED FOR SPINAL ANESTHETIC. /CHLOROPROCAINE HCL/
IN PRESENCE OF HEMORRHAGE, SYMPATHETIC BLOCK PRODUCED BY EPIDURAL ANESTHESIA BECOMES EXTREMELY SIGNIFICANT & MAY RESULT IN RAPID & DELETERIOUS CIRCULATORY CHANGES. /LOCAL ANESTHETICS/
ANIMALS WITH EXPTL PRODUCED HEPATIC DAMAGE ARE MUCH MORE SUSCEPTIBLE TO TOXIC ACTIONS OF LOCAL ANESTHETICS, SO THAT EXTENSIVE USE OF LOCAL ANESTHETIC IN PT WITH SEVERE HEPATIC DAMAGE SHOULD PERHAPS BE AVOIDED. /LOCAL ANESTHETICS/
For more Drug Warnings (Complete) data for CHLOROPROCAINE (19 total), please visit the HSDB record page.

Biological Half Life

In adults, the average _in vitro_ plasma half-life of chloroprocaine is 21 seconds for males and 25 seconds for females. In neonates, the average _in vitro_ plasma half-life is 43 seconds. Following intrapartum epidural anesthesia, the apparent _in vivo_ half-life of chloroprocaine detected in maternal plasma was 3.1 minutes (range from 1.5 to 6.4 minutes).
... Plasma half-life /is/ approximately 25 seconds.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

2-CHLORO-4-NITROBENZOIC ACID IS REACTED WITH THIONYL CHLORIDE & RESULTING ACID CHLORIDE CONDENSED WITH 2-(DIETHYLAMINO)ETHANOL. REDN OF NITRO ESTER WITH IRON & ACIDULATED WATER YIELDS CHLOROPROCAINE BASE...CONVERTED INTO THE HYDROCHLORIDE BY DISSOLVING IN SUITABLE SOLVENT & INTRODUCING HCL.
...synthesized by esterification of 4-amino-2-chlorobenzoic acid with 2-diethylaminoethanol and subsequent transformation to the hydrochloride form. /Hydrochloride/

General Manufacturing Information

Chloroprocaine, an ester local anesthetic introduced in 1952, is a chlorinated derivative of procaine.

Clinical Laboratory Methods

FLAME IONIATION GLC MEASUREMENT OF CHLOROPROCAINE IN PLASMA.
GLC PROCEDURE CAPABLE OF DETECTING 10 NG INTACT CHLOROPROCAINE/ML OF BLOOD.

Interactions

NERVE BLOCKS LAST AN AVG OF 1 HR. THE ADDITION OF EPINEPHRINE 1:200,000 PROLONGS THE DURATION TO AS MUCH AS 1.5 HR. /HYDROCHLORIDE/
EFFECTS OF PROCAINE & PHYSOSTIGMINE ARE ANTAGONISTIC, & THOSE OF PROCAINE & CURARE ADDITIVE. /PROCAINE/
... /Procaine/ is hydrolyzed in vivo to produce paraaminobenzoic acid, which inhibits the action of sulfonamides. /Procaine/
BUPIVACAINE & OTHER AMIDE LOCAL ANESTHETICS INHIBIT HYDROLYSIS OF CHLOROPROCAINE BY HUMAN SERUM.
For more Interactions (Complete) data for CHLOROPROCAINE (19 total), please visit the HSDB record page.

Stability Shelf Life

STABLE IN AIR /HYDROCHLORIDE/
AQ SOLN ... TURN YELLOW ON STANDING /HCL/

Dates

Modify: 2023-08-15

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